2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene
Overview
Description
2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a bromine atom, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene typically involves the following steps:
Benzyloxylation: The benzyloxy group can be introduced via a Williamson ether synthesis, where the phenol derivative reacts with benzyl bromide (C6H5CH2Br) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Methylation: The methyl groups can be introduced through Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: Pd/C, H2, mild temperatures.
Substitution: Nucleophiles like amines, thiols, in polar aprotic solvents (e.g., dimethylformamide, DMF).
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Hydrogen-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene depends on its specific application:
Chemical Reactions: Acts as a substrate or intermediate in various organic reactions, facilitating the formation of new chemical bonds.
Biological Interactions: May interact with specific enzymes or receptors, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
2-(Benzyloxy)-1,3-dimethylbenzene: Lacks the bromine atom, which may affect its reactivity and applications.
2-(Benzyloxy)-5-chloro-1,3-dimethylbenzene: Contains a chlorine atom instead of bromine, which may result in different chemical and biological properties.
2-(Benzyloxy)-5-fluoro-1,3-dimethylbenzene: Contains a fluorine atom, potentially altering its reactivity and interactions.
Properties
IUPAC Name |
5-bromo-1,3-dimethyl-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c1-11-8-14(16)9-12(2)15(11)17-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOXNZBHMRVUDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629233 | |
Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168196-87-0 | |
Record name | 2-(Benzyloxy)-5-bromo-1,3-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80629233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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